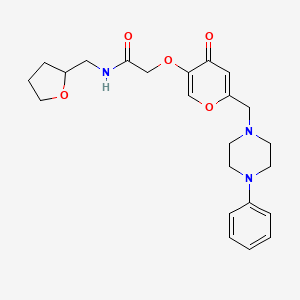

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule characterized by a hybrid structure combining pyran, phenylpiperazine, tetrahydrofuran, and acetamide moieties.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c27-21-13-20(15-25-8-10-26(11-9-25)18-5-2-1-3-6-18)30-16-22(21)31-17-23(28)24-14-19-7-4-12-29-19/h1-3,5-6,13,16,19H,4,7-12,14-15,17H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPPEZJPGQCDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide , identified by its CAS number 898417-01-1 , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and supporting research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 433.5 g/mol. Its structure includes a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The pyran component may enhance interactions with various biological targets, including receptors and enzymes.

Potential Mechanisms:

- Receptor Modulation : The piperazine moiety may interact with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

- Antimicrobial Activity : Preliminary studies have indicated that related compounds exhibit antibacterial properties, which could extend to this compound through structural similarity.

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's potential as an anticancer agent.

Research Findings

Several studies have contributed to understanding the biological activity of compounds related to 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide:

Case Studies:

- Antimicrobial Activity : A study evaluating similar pyran derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties.

- Cytotoxic Effects : Research on related compounds has demonstrated selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating the need for further exploration of our compound in this context .

- Neuropharmacological Effects : Compounds with piperazine structures have been noted for their neuroactive properties, with studies suggesting potential anxiolytic and antidepressant effects.

Data Table of Biological Activities

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s 4-oxo-4H-pyran core differs from the pyridazinone () and pyrimidinone () cores in analogs. Pyran derivatives are associated with enhanced metabolic stability compared to pyridazine-based structures, which may influence pharmacokinetic profiles .

Solubility and Bioavailability :

- The tetrahydrofuran-methyl group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-methoxybenzyl in ). This aligns with the "lumping strategy" (), where oxygen-containing heterocycles are grouped for their polarity-driven properties.

Acetamide Linker :

- All compounds share an acetamide group, a common pharmacophore facilitating hydrogen bonding with biological targets. The target compound’s acetamide linkage to a tetrahydrofuran-methyl group may enhance membrane permeability relative to bulkier substituents (e.g., furfurylsulfinyl in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.